Lipophilicity Inversion vs. Sulfonyl-Bridge Analog: XLogP3 1.4 Drives Membrane Permeability Differentiation
The thioether bridge in the target compound maintains a positive XLogP3-AA value of 1.4, confirming a moderately lipophilic character suitable for passive membrane permeability. In contrast, the direct sulfonyl-bridge analog 4-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1448072-62-5) registers an XLogP3-AA of -0.1, a shift of 1.5 log units that inverts the molecule into an essentially hydrophilic domain [1][2]. This 1.5 log unit difference, calculated using the standardized XLogP3 3.0 algorithm on PubChem, establishes a fundamental permeability boundary between the two scaffolds.
| Evidence Dimension | Computed XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 4-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1448072-62-5); XLogP3-AA = -0.1 |
| Quantified Difference | ΔXLogP3 = 1.5 log units (target compound is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 1.5 log unit difference in XLogP3 predicts at least a 30-fold difference in partition coefficient, directly impacting membrane penetration, oral absorption potential, and distribution volume if these compounds are used interchangeably in lead optimization.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71801140, 4-(((furan-2-ylmethyl)thio)methyl)-N,N-dimethylpiperidine-1-sulfonamide. Computed XLogP3-AA value. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71808925, 4-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide. Computed XLogP3-AA value. View Source
